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molecular formula C18H20O2 B8663094 3,6-Diphenylcyclohexan-1,2-diol

3,6-Diphenylcyclohexan-1,2-diol

Cat. No. B8663094
M. Wt: 268.3 g/mol
InChI Key: KIDYUEHQXIEBGK-UHFFFAOYSA-N
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Patent
US05211889

Procedure details

1,2-Epoxy-3,6-diphenylcyclohexane (32 mg, 0.13 mmol) was dissolved in acetone (10 mL). HClO4 (6%, 10 mL) was added and the mixture was stirred at room temperature for 24 hours. The reaction solution was neutralized with Na2CO3 and the reaction mixture was reduced to approximately half volume under reduced pressure. Extraction with CH2Cl2 and removal of the solvent yielded crude product (93% yield) as a white solid. Based upon the analyses of NMR spectra of crude and recrystallized product, reaction gave a single product. Recrystallization from hexane/CH2Cl2 gave pure product as a white crystalline solid: mp 134°-135° C.; IR (KBr) 3303, 3086, 3059, 3026, 2935, 2858, 1603, 1495, 1454, 1041, 760, 698 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 7.20-7.60 (m, 10 H), 4.08 (t, J=9.8 Hz, 1 H), 3.95 (dd, J= 9.5, 5.5 Hz, 1 H), 3.56 (m, 1 H), 2.67 (ddd, J=11.7, 9.9, 4.3 Hz, 1 H), 1.65-2.39 (m, 6 H); 13C NMR (50 MHz, CDCl3) δ 142.3, 140.8, 129.7, 128.8, 128.4, 127.8, 126.9, 126.5, 76.8, 74.6, 50.6, 44.7, 29.9, 29.2; MS (EI) m/e (relative intensity) 268 (M+, 61.9), 250 (12.9), 237 (11.5), 219 (7.3), 146 (30.1), 131 (94.9), 117 55.4), 104 (100.0), 91 (73.6), 77 (15.3); HRMS calcd. for C18H20O2 m/e 268.1463, found m/e 268.1464.
[Compound]
Name
( 100.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 73.6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15.3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,2-Epoxy-3,6-diphenylcyclohexane
Quantity
32 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
HClO4
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 12.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 11.5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 7.3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( 30.1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 94.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]2[CH:4]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:5][CH2:6][CH:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:2]12.C([O-])([O-])=[O:21].[Na+].[Na+].[K+].[Br-]>CC(C)=O>[C:14]1([CH:4]2[CH2:5][CH2:6][CH:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:2]([OH:21])[CH:3]2[OH:1])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
( 100.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( 73.6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 15.3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,2-Epoxy-3,6-diphenylcyclohexane
Quantity
32 mg
Type
reactant
Smiles
O1C2C1C(CCC2C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
HClO4
Quantity
10 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Eight
Name
( 12.9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( 11.5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 7.3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( 30.1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( 94.9 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
with CH2Cl2 and removal of the solvent
CUSTOM
Type
CUSTOM
Details
yielded crude product (93% yield) as a white solid
CUSTOM
Type
CUSTOM
Details
recrystallized
CUSTOM
Type
CUSTOM
Details
product, reaction
CUSTOM
Type
CUSTOM
Details
gave a single product
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane/CH2Cl2
CUSTOM
Type
CUSTOM
Details
gave pure product as a white crystalline solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)C1C(C(C(CC1)C1=CC=CC=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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